1-[2-(diethylamino)ethyl]-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-4-[(4-propoxyphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound, with the chemical formula C29H38N2O6 , is a fascinating member of the pyrrolone family. Its complex structure combines various functional groups, making it intriguing for both synthetic chemists and researchers in other fields.
Preparation Methods
Synthetic Routes: Several synthetic routes exist for this compound, but one common approach involves the following steps:
Condensation Reaction: Start with 4-hydroxy-3-methoxybenzaldehyde and diethylamine. React them to form the intermediate 1-(2-diethylaminoethyl)-4-hydroxy-3-methoxybenzaldehyde.
Cyclization: Cyclize the intermediate using a suitable reagent to form the pyrrolone ring.
Functional Group Modifications: Introduce the 4-propoxyphenyl and 4-isobutoxy-2-methylbenzoyl groups to specific positions on the pyrrolone ring.
Industrial Production: While industrial-scale production methods are proprietary, laboratories typically employ similar synthetic strategies with modifications for efficiency and yield.
Chemical Reactions Analysis
Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidation states.
Reduction: Reduction reactions can yield derivatives with different functional groups.
Substitution: Substituents on the aromatic rings can be replaced by other groups.
Oxidation: Oxidizing agents like potassium permanganate or chromic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a catalyst.
Substitution: Various nucleophiles (e.g., amines, halides) under appropriate conditions.
Major Products: The major products depend on the specific reaction conditions and the substituents involved. Variants of this compound with altered functional groups can be synthesized.
Scientific Research Applications
Researchers have explored several applications:
Medicine: Investigating its potential as a drug candidate due to its unique structure and potential biological activity.
Chemistry: Studying its reactivity and interactions with other molecules.
Industry: Exploring its use in materials science or as a starting point for designing new compounds.
Mechanism of Action
The compound likely interacts with specific molecular targets or pathways, affecting cellular processes. Detailed studies are ongoing to unravel its precise mechanism.
Comparison with Similar Compounds
While this compound stands out due to its intricate structure, similar pyrrolones include:
1-[2-(diethylamino)ethyl]-4-(3,4-dimethoxybenzoyl)-3-hydroxy-5-(4-propoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one:
1-[2-(diethylamino)ethyl]-5-(4-ethylphenyl)-3-hydroxy-4-(4-isobutoxy-3-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one:
These compounds share structural features but exhibit distinct properties.
Properties
Molecular Formula |
C27H34N2O6 |
---|---|
Molecular Weight |
482.6 g/mol |
IUPAC Name |
(4Z)-1-[2-(diethylamino)ethyl]-5-(4-hydroxy-3-methoxyphenyl)-4-[hydroxy-(4-propoxyphenyl)methylidene]pyrrolidine-2,3-dione |
InChI |
InChI=1S/C27H34N2O6/c1-5-16-35-20-11-8-18(9-12-20)25(31)23-24(19-10-13-21(30)22(17-19)34-4)29(27(33)26(23)32)15-14-28(6-2)7-3/h8-13,17,24,30-31H,5-7,14-16H2,1-4H3/b25-23- |
InChI Key |
VPDGYCUNUPIOLH-BZZOAKBMSA-N |
Isomeric SMILES |
CCCOC1=CC=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)CCN(CC)CC)C3=CC(=C(C=C3)O)OC)/O |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCN(CC)CC)C3=CC(=C(C=C3)O)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.